5-Bromothieno[2,3-d]pyrimidine
CAS No.: 1379322-62-9
Cat. No.: VC3315649
Molecular Formula: C6H3BrN2S
Molecular Weight: 215.07 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromothieno[2,3-d]pyrimidine - 1379322-62-9](/images/structure/VC3315649.png)
Specification
CAS No. | 1379322-62-9 |
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Molecular Formula | C6H3BrN2S |
Molecular Weight | 215.07 g/mol |
IUPAC Name | 5-bromothieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
Standard InChI Key | YWKOMSVMLIYEKS-UHFFFAOYSA-N |
SMILES | C1=C2C(=CSC2=NC=N1)Br |
Canonical SMILES | C1=C2C(=CSC2=NC=N1)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Bromothieno[2,3-d]pyrimidine features a bicyclic structure where a thiophene ring is fused with a pyrimidine moiety. The bromine atom at the 5-position enhances its reactivity and biological interactions, making it valuable for synthetic chemistry applications. The compound represents an important scaffold in heterocyclic chemistry, particularly for the development of biologically active molecules .
Physical and Chemical Properties
Based on analysis of similar brominated thieno[2,3-d]pyrimidine derivatives, the following properties can be established:
Reactivity Profile
The reactivity of 5-Bromothieno[2,3-d]pyrimidine is primarily determined by the bromine atom at the 5-position, which serves as a reactive site for various transformations:
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The bromine atom makes the compound susceptible to nucleophilic substitution reactions
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It can participate in cross-coupling reactions (e.g., Suzuki, Stille)
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The compound can undergo various chemical modifications at multiple positions
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Bromothieno[2,3-d]pyrimidine typically involves multiple steps, drawing from established methodologies for creating brominated thieno[2,3-d]pyrimidine derivatives.
Gewald Reaction Approach
A common synthetic route begins with the Gewald reaction to produce 2-aminothiophenes, which serve as key intermediates. This approach involves:
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Condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source
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Subsequent cyclization to form the pyrimidine ring
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Selective bromination at the 5-position
Alternative Synthetic Pathways
Another approach involves:
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Formation of the thiophene core
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Construction of the pyrimidine ring
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Regioselective bromination using appropriate brominating agents
Biological Activity and Applications
Medicinal Chemistry Applications
5-Bromothieno[2,3-d]pyrimidine serves as an important scaffold for developing biologically active compounds with various therapeutic applications:
Anticancer Properties
Derivatives of brominated thieno[2,3-d]pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism typically involves:
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Inhibition of key enzymes in nucleotide biosynthesis pathways
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Targeting folate receptors in cancer cells
Kinase Inhibition
Research has shown that compounds based on the thieno[2,3-d]pyrimidine scaffold can act as potent kinase inhibitors:
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FLT3 kinase inhibition: Some derivatives exhibit high inhibitory activity against FLT3, a key target in treating acute myeloid leukemia
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Various derivatives show inhibition activity ranging from 41.4% to 83.5% against kinase enzymes
Structure-Activity Relationships
Studies have revealed important structure-activity relationships for brominated thieno[2,3-d]pyrimidine derivatives:
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The position of the bromine atom significantly affects biological activity
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Compounds with the thieno[2,3-d]pyrimidine core generally show greater biological activity than those with only a thiophene ring
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Substitutions at position 4 of the thieno[2,3-d]pyrimidine scaffold can enhance specific biological activities
Research Findings and Developments
Recent Studies
Recent investigations have highlighted the versatility of brominated thieno[2,3-d]pyrimidines in pharmaceutical research:
Molecular Modification Studies
Researchers have explored various modifications of the basic scaffold to enhance specific properties:
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Introduction of substituents at the 4-position, such as amino groups, significantly alters biological activity profiles
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Formation of sulfonamide derivatives enhances binding to specific targets
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Coupling with other heterocycles creates compounds with novel activities
Docking Studies
Molecular docking studies have provided insights into how these compounds interact with biological targets:
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Certain derivatives show strong binding energies to FLT3 kinase pockets (as low as -9.01 kcal/mol)
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Common amino acid interactions include Leu 616 and Cys 694
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Hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity
Comparative Analysis with Related Compounds
5-Bromothieno[2,3-d]pyrimidine shares structural similarities with other brominated derivatives but has distinct properties:
Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution Reactions
The bromine atom at position 5 makes 5-Bromothieno[2,3-d]pyrimidine susceptible to nucleophilic substitution:
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Amino substitution: Reaction with primary amines creates 5-amino-substituted derivatives
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Thiol substitution: Reaction with thiols yields 5-thio-substituted compounds
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Alkoxy substitution: Reaction with alcohols under basic conditions produces 5-alkoxy derivatives
Cross-Coupling Reactions
5-Bromothieno[2,3-d]pyrimidine can participate in various cross-coupling reactions:
Suzuki Coupling
The compound can undergo Suzuki coupling with boronic acids or esters:
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Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst
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Formation of carbon-carbon bonds at the position of the bromine atom
Other Metal-Catalyzed Couplings
Additional transformations include:
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Sonogashira coupling with terminal alkynes
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Stille coupling with organotin compounds
Future Research Directions
Emerging Applications
Recent trends suggest several promising applications for 5-Bromothieno[2,3-d]pyrimidine derivatives:
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Development of targeted cancer therapies with reduced side effects
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Creation of novel antibacterial agents to address antimicrobial resistance
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Exploration of anti-inflammatory properties through specific enzyme inhibition
Methodological Advances
Advances in synthetic methodology are expected to enhance the utility of 5-Bromothieno[2,3-d]pyrimidine:
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